Benzocyclobutene
Overview
Description
Synthesis Analysis
The synthesis of BCB and its derivatives involves multiple methods, including cheletropic reactions, ring contraction, 1,4-dehydrohalogenation, ring closure, cycloaddition to benzyne, and aromatization of compounds containing four-membered rings. An efficient catalytic system for the synthesis of BCB by C-H activation of methyl groups has also been developed, showing the versatility and breadth of synthetic approaches for this compound (Wada, Tago, & Nishimura*, 1992); (Chaumontet et al., 2008).
Molecular Structure Analysis
The molecular structure of BCB has been studied through various methods, including X-ray diffraction, which revealed insights into its reaction mechanism and the effects of ring strain on the aromatic system. This strain influences basicity and reactivity, making BCB a fascinating subject for structural analysis (Tsukada, Shimanouchi, & Sasada, 1978).
Chemical Reactions and Properties
BCB undergoes ring-opening upon heating to form ο-quinodimethane type diene, which readily participates in Diels-Alder reactions. This reactivity towards cycloadditions and its capacity to undergo various chemical transformations underscore the utility of BCB in synthesizing natural products and advanced materials, including conductive materials and crosslinking agents. The reactivity is significantly affected by the strain imparted by the cyclobutene ring, offering a unique handle for chemical modifications (Wada, Tago, & Nishimura*, 1992).
Physical Properties Analysis
BCB and its derivatives exhibit remarkable physical properties, such as high storage moduli and thermal stability, which can be maintained across a wide temperature range. These properties are crucial for its applications in materials science, especially in the development of thermosetting resins with advanced performance characteristics (Cheng et al., 2012).
Chemical Properties Analysis
The chemical properties of BCB, such as its acidities at different aromatic sites and its reactivity towards electrophilic substitution and cycloaddition reactions, have been thoroughly investigated. These studies provide a deep understanding of the influence of the cyclobutene ring on BCB’s reactivity and stability, highlighting its potential for synthesis and applications in various chemical contexts (Glasovac et al., 2000).
Scientific Research Applications
Microelectronics and Polymer Modification :
- BCB is used as a dielectric polymer resin in microelectronics for its physical properties and chemical resistance. Ultraviolet/ozone treatment can modify its chemical properties, creating an oxidized surface layer similar to SiO2, which is beneficial for reworking BCB after polymerization (Viallet, Daran, & Malaquin, 2003).
- It is used in the synthesis of novel benzocyclobutene-terminated imide monomers, which are important in the microelectronic industry due to their superior solubility, low melting points, high thermal stability, and low dielectric constant (Que, Yan, & Qiu, 2018).
RF MEMS Devices and Wafer-Level Packaging :
- BCB films are widely used for wafer-level packaging of radiofrequency micro-electro-mechanical system (RF MEMS) devices. Studies show that BCB films exhibit tensile residual stresses, which vary with temperature and correlate well with thickness variations in the film (Yadav, Dutta, Katiyar, Singh, Sharma, & Jain, 2015).
Millimeter-Wave Applications and Antenna Design :
- Research has focused on using BCB as a low-loss dielectric substrate in hybrid array configurations for efficient broadband performances at millimeter frequencies (Costanzo, Venneri, Di Massa, & Borgia, 2009).
- BCB's application as a dielectric substrate material for millimeter-wave microstrip structures is investigated, demonstrating its low loss tangent and stable dielectric constant within the measurement range from 11 GHz to 65 GHz (Costanzo, Venneri, Massa, & Borgia, 2009).
Biomedical Applications :
- BCB-based neural implants with embedded microfluidic channels have been developed for basic neuroscience research in animal models, showcasing its flexibility, biocompatibility, and chemical and electrical properties (Lee, He, & Wang, 2004).
Advanced Material Synthesis :
- BCB-functionalized benzoxazine monomers and resins have been prepared, demonstrating their ability to be cured at proper temperatures to prepare highly cross-linked resins with high thermal and mechanical stability (Cheng, Yang, Jin, Deng, & Xiao, 2012).
- Novel benzocyclobutene monomers containing squaric acid units have potential applications in polymer-type organic electroluminescent materials (Yang, Chen, Zhu, Su, Xie, Li, & Zhang, 2004).
Safety And Hazards
BCB is generally considered safe when handled properly. However, like any chemical, precautions should be taken during synthesis and handling. Consult safety data sheets for specific guidelines.
Future Directions
BCB continues to find applications in microelectronics, photonics, and packaging. Research efforts focus on enhancing its properties, exploring new derivatives, and optimizing processing techniques.
properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVXZPTRXBADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073927 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12331 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene | |
CAS RN |
694-87-1 | |
Record name | Benzocyclobutene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzocyclobutene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzocyclobutene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOCYCLOBUTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7U8F3YLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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